N-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-4-methylbenzamide
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Overview
Description
N-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-4-methylbenzamide is a synthetic organic compound characterized by the presence of a mesitylsulfonyl group attached to a pyrrolidine ring, which is further connected to a 4-methylbenzamide moiety
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a specific orientation, leading to changes in the target’s function.
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may affect multiple pathways .
Result of Action
Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-4-methylbenzamide typically involves a multi-step process:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or other nitrogen-containing compounds.
Attachment of the Mesitylsulfonyl Group: The mesitylsulfonyl group is introduced via sulfonylation, using mesitylsulfonyl chloride in the presence of a base like triethylamine.
Coupling with 4-Methylbenzamide: The final step involves coupling the mesitylsulfonyl-pyrrolidine intermediate with 4-methylbenzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The mesitylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The amide bond can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-4-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its structural features.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
N-((1-(tosyl)pyrrolidin-2-yl)methyl)-4-methylbenzamide: Similar structure but with a tosyl group instead of a mesitylsulfonyl group.
N-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-benzamide: Lacks the methyl group on the benzamide moiety.
Uniqueness
N-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-4-methylbenzamide is unique due to the presence of the mesitylsulfonyl group, which can influence its chemical reactivity and biological activity. The combination of the pyrrolidine ring and the 4-methylbenzamide moiety also contributes to its distinct properties.
Properties
IUPAC Name |
4-methyl-N-[[1-(2,4,6-trimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-15-7-9-19(10-8-15)22(25)23-14-20-6-5-11-24(20)28(26,27)21-17(3)12-16(2)13-18(21)4/h7-10,12-13,20H,5-6,11,14H2,1-4H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIOYGAFBVTCRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC2CCCN2S(=O)(=O)C3=C(C=C(C=C3C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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